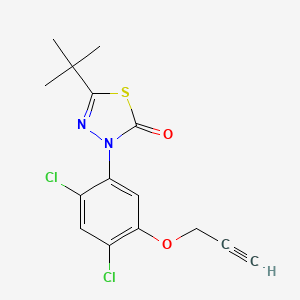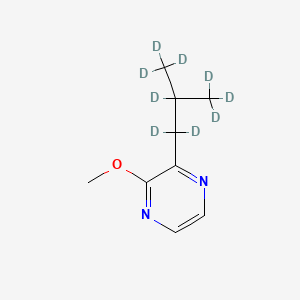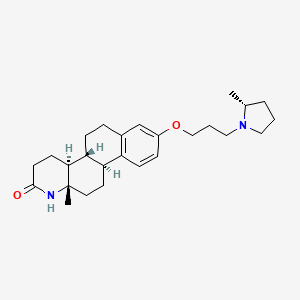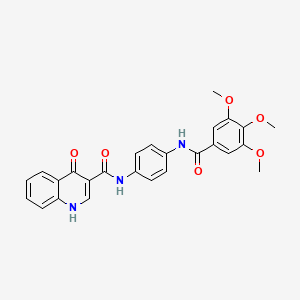
5-Tert-butyl-3-(2,4-dichloro-5-prop-2-ynoxyphenyl)-1,3,4-thiadiazol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Tert-butyl-3-(2,4-dichloro-5-prop-2-ynoxyphenyl)-1,3,4-thiadiazol-2-one is a chemical compound known for its application as a herbicide. It is commonly used in agricultural settings to control a variety of weeds. The compound is recognized for its effectiveness in inhibiting the growth of unwanted plants, making it a valuable tool in crop management .
Vorbereitungsmethoden
The synthesis of 5-Tert-butyl-3-(2,4-dichloro-5-prop-2-ynoxyphenyl)-1,3,4-thiadiazol-2-one involves several steps. One common method includes the reaction of 2,4-dichloro-5-prop-2-ynoxybenzoic acid with thiosemicarbazide under specific conditions to form the thiadiazole ring. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process . Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield .
Analyse Chemischer Reaktionen
5-Tert-butyl-3-(2,4-dichloro-5-prop-2-ynoxyphenyl)-1,3,4-thiadiazol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents, to form various derivatives
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium hydroxide for nucleophilic substitution. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
5-Tert-butyl-3-(2,4-dichloro-5-prop-2-ynoxyphenyl)-1,3,4-thiadiazol-2-one has several scientific research applications:
Chemistry: It is used as a model compound in studying the reactivity of thiadiazole derivatives.
Biology: The compound’s herbicidal properties are studied to understand its effects on plant physiology and its potential environmental impact.
Medicine: Research is ongoing to explore its potential as a lead compound for developing new pharmaceuticals.
Industry: It is widely used in the agricultural industry for weed control, contributing to increased crop yields and efficient land use
Wirkmechanismus
The compound exerts its herbicidal effects by inhibiting the enzyme protoporphyrinogen oxidase (PPO). This inhibition disrupts the synthesis of chlorophyll, leading to the accumulation of toxic intermediates that cause cell damage and plant death. The molecular targets include the PPO enzyme and associated pathways involved in chlorophyll biosynthesis .
Vergleich Mit ähnlichen Verbindungen
5-Tert-butyl-3-(2,4-dichloro-5-prop-2-ynoxyphenyl)-1,3,4-thiadiazol-2-one is unique due to its specific structure and mode of action. Similar compounds include:
Oxadiargyl: Another herbicide with a similar thiadiazole structure but different substituents.
Penoxsulam: A sulfonamide herbicide that also inhibits PPO but has a different chemical structure.
Pyroxsulam: A triazolopyrimidine herbicide with a similar mode of action but distinct structural features.
These compounds share some functional similarities but differ in their chemical structures and specific applications, highlighting the uniqueness of this compound .
Eigenschaften
Molekularformel |
C15H14Cl2N2O2S |
|---|---|
Molekulargewicht |
357.3 g/mol |
IUPAC-Name |
5-tert-butyl-3-(2,4-dichloro-5-prop-2-ynoxyphenyl)-1,3,4-thiadiazol-2-one |
InChI |
InChI=1S/C15H14Cl2N2O2S/c1-5-6-21-12-8-11(9(16)7-10(12)17)19-14(20)22-13(18-19)15(2,3)4/h1,7-8H,6H2,2-4H3 |
InChI-Schlüssel |
NJZXYZBBMXJJCK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=NN(C(=O)S1)C2=CC(=C(C=C2Cl)Cl)OCC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-[3-[(E)-2-(7-iodo-1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]-1-methylpyrido[3,4-b]indol-9-yl]ethyl]morpholine;iodide](/img/structure/B12372869.png)


![(2S)-2-[[(1S)-5-[6-[[4-[[(2S)-1-[[(2S)-1-(3-azidopropylamino)-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoyl]amino]hexanoyl-[(3-chlorophenyl)methyl]amino]-1-carboxypentyl]carbamoylamino]pentanedioic acid](/img/structure/B12372878.png)
![1-Methyl-4-[(3-methyl-2(3H)-benzothiazolylidene)-cyanomethyl]-quinolinium Iodide](/img/structure/B12372881.png)



![disodium;2-[4-[[1-(2-methoxyanilino)-1,3-dioxobutan-2-yl]diazenyl]-3-sulfonatophenyl]-6-methyl-1,3-benzothiazole-7-sulfonate](/img/structure/B12372912.png)



![[(1R,2R,13S,14S,24R)-9,19-dihydroxy-13-methoxy-11,17-dimethyl-3,7,15,21-tetraoxo-6,22-dioxaheptacyclo[12.9.1.11,16.14,8.02,13.012,26.020,25]hexacosa-4,8,10,12(26),16(25),17,19-heptaen-24-yl] acetate](/img/structure/B12372925.png)

